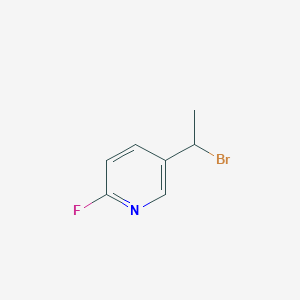

5-(1-Bromoethyl)-2-fluoropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-(1-bromoethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUSNVQYUWJDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253571-23-1 | |

| Record name | 5-(1-bromoethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development

Precursor Selection and Initial Functionalization Strategies

The initial stages of the synthesis focus on establishing the core 2-fluoropyridine (B1216828) structure and introducing the necessary carbon framework at the 5-position.

The introduction of halogen atoms, particularly fluorine and bromine, onto the pyridine (B92270) ring is a critical first step. The electron-deficient nature of the pyridine ring makes it less reactive towards standard electrophilic aromatic substitution compared to benzene. nih.gov Therefore, specialized methods are often required.

One common strategy involves the use of pyridine N-oxides, which can be activated for substitution. nih.gov For instance, pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These salts are effective precursors for the synthesis of 2-fluoropyridines upon reaction with a fluoride (B91410) source. acs.orgnih.gov Another established method is the halogenation of hydroxypyridines. For example, 2,6-dihydroxypyridines can be halogenated using phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to replace the hydroxyl groups with chlorine or bromine, respectively. google.com

Direct C-H fluorination of the pyridine ring, specifically at the position adjacent to the nitrogen, can be achieved using reagents like silver(II) fluoride (AgF₂). nih.govacs.org For installing substituents at other positions, halogen-metal exchange reactions are valuable. Starting from a bromopyridine, treatment with an organolithium reagent followed by an electrophile allows for the introduction of various functional groups. researchgate.netgoogle.com

The synthesis of the key precursor, 2-bromo-5-fluoropyridine, can be accomplished through methods like palladium-catalyzed amination sequences starting from appropriately substituted iodonium (B1229267) salts, followed by diazotization and bromination, or via nucleophilic aromatic substitution pathways. ambeed.comrsc.org

Table 1: Selected Methods for Halogenating Pyridine Rings

| Method | Reagents | Position(s) Functionalized | Reference |

|---|---|---|---|

| From Pyridine N-Oxides | Pyridyltrialkylammonium salts, Fluoride source | 2-position | acs.orgnih.gov |

| From Hydroxypyridines | POCl₃ or POBr₃ | Positions of -OH groups | google.com |

| Direct C-H Fluorination | AgF₂ | 2-position | nih.govacs.org |

Once the 2-fluoropyridine scaffold is in place, the next challenge is the construction of the ethyl side chain at the C-5 position. Direct C-H alkylation of pyridines is possible but can be difficult to control. nih.gov Transition-metal catalysis has emerged as a powerful tool for this purpose. acs.org

A common and versatile approach involves cross-coupling reactions. Starting with a pre-functionalized pyridine, such as 5-bromo-2-fluoropyridine (B45044), a variety of coupling partners can be used to introduce the ethyl group or a precursor. For example, a Negishi or Suzuki cross-coupling reaction could be employed to form a carbon-carbon bond at the 5-position.

Alternatively, the ethyl group can be built in a stepwise manner. One could first introduce a vinyl group at the 5-position via a Stille or Suzuki coupling, followed by reduction to the ethyl group. Another route involves the introduction of an acetyl group (–C(O)CH₃) via a Friedel-Crafts-type acylation or by reacting a 5-lithiated-2-fluoropyridine intermediate with N,N-dimethylacetamide. This acetyl group can then be reduced to the corresponding ethyl group. A related precursor, 5-(bromomethyl)-2-fluoropyridine, has been synthesized and can be used as a handle to build the ethyl chain through reaction with a methyl-organometallic reagent. google.com

Regioselective and Chemoselective Synthesis

Achieving the correct isomer, 5-(1-Bromoethyl)-2-fluoropyridine, requires precise control over the regioselectivity of the functionalization steps and the chemoselectivity of the final bromination.

The inherent reactivity of the pyridine ring often directs functionalization to the 2-, 4-, or 6-positions. thieme-connect.com To achieve substitution at the 5-position of a 2-fluoropyridine, strategic use of directing groups or specific reaction conditions is necessary.

Metalation is a key strategy for regioselective functionalization. The fluorine atom at the 2-position can influence the acidity of the ring protons. Directed ortho-metalation (DoM) can be used, where a directing group guides a strong base to deprotonate a specific adjacent position. While the 3-position is often the most acidic in 2-fluoropyridine, protecting this position can allow for metalation and subsequent functionalization at other sites, including the 5-position. acs.orgacs.orgresearchgate.net By carefully choosing the metalating agent (e.g., lithium amides) and reaction conditions, specific vacant positions on the 2-fluoropyridine ring can be functionalized. acs.orgepfl.ch

Late-stage functionalization techniques, often employing transition-metal catalysis, provide powerful methods for introducing substituents onto complex pyridine-containing molecules with high regiocontrol. nih.govacs.org

The final step in the synthesis is the introduction of a bromine atom at the benzylic position of the ethyl side chain. This must be done chemoselectively, without affecting the pyridine ring itself. Free-radical bromination is the method of choice for this transformation.

The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions (light). libretexts.orggla.ac.uk This reaction proceeds via a radical chain mechanism. pearson.com A bromine radical abstracts a hydrogen atom from the benzylic position (the carbon atom adjacent to the pyridine ring), which is the most reactive C-H bond in the side chain due to the resonance stabilization of the resulting benzylic radical. gla.ac.uklibretexts.org The benzylic radical then reacts with NBS or Br₂ to form the desired 1-bromoethyl product and regenerate the bromine radical, continuing the chain. libretexts.org This method is highly selective for the benzylic position over other positions on the alkyl chain or the aromatic ring itself. gla.ac.ukgoogle.com

Table 2: Typical Conditions for Selective Benzylic Bromination

| Brominating Agent | Initiator/Condition | Solvent | Selectivity | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN (thermal) | CCl₄ | High for benzylic position | libretexts.org |

Stereoselective Synthesis of this compound Enantiomers

The bromine-bearing carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is crucial for many applications, particularly in pharmaceuticals and agrochemicals.

Several strategies can be envisioned for the stereoselective synthesis of this compound. One of the most direct approaches involves the asymmetric reduction of a prochiral ketone precursor, 5-acetyl-2-fluoropyridine. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation, which would yield a chiral secondary alcohol, (R)- or (S)-1-(2-fluoropyridin-5-yl)ethanol. This enantiomerically enriched alcohol can then be converted to the corresponding bromide with inversion or retention of stereochemistry using reagents like phosphorus tribromide (PBr₃) or via an Appel reaction (PPh₃, CBr₄), often with high stereospecificity.

Another potential route is through the use of chiral auxiliaries. A chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction, after which the auxiliary is removed to yield the enantiomerically enriched product. mcgill.ca Furthermore, catalytic asymmetric C-H functionalization methods are emerging as powerful tools for creating chiral centers directly on heterocyclic scaffolds. chinesechemsoc.orgrsc.org

If a racemic mixture of this compound is synthesized, it can be resolved into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Auxiliaries and Asymmetric Induction Approaches

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in a reaction. numberanalytics.com In this approach, a chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. numberanalytics.comwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of this compound, a plausible strategy involves starting with a precursor such as 2-fluoro-5-acetylpyridine. This ketone can be condensed with a chiral auxiliary, for instance, a derivative of pseudoephedrine or an Evans oxazolidinone, to form a chiral adduct. wikipedia.orgdicp.ac.cn The subsequent diastereoselective reduction of the ketone functionality, guided by the steric influence of the auxiliary, would yield a chiral alcohol. This alcohol can then be converted into the target bromide, for example, through an Appel reaction or by using phosphorus tribromide, with the stereocenter's configuration being controlled.

Key Steps in a Chiral Auxiliary-Based Approach:

Attachment: A prochiral precursor (e.g., 2-fluoro-5-acetylpyridine) is reacted with a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to form a substrate-auxiliary complex. numberanalytics.com

Stereoselective Reaction: The complex undergoes a reaction, such as a diastereoselective reduction of the carbonyl group, to create a new stereocenter. The auxiliary's chiral environment directs the approach of the reagent, favoring the formation of one diastereomer over the other.

Removal: The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched chiral alcohol, which is then converted to the final bromo-functionalized compound. wikipedia.org

The effectiveness of this method depends on the choice of the auxiliary and the reaction conditions, which must be carefully selected to maximize diastereoselectivity. numberanalytics.com

Asymmetric Catalysis in Bromoethyl Moiety Formation

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries for creating chiral centers. rsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies could be envisioned for the synthesis of this compound.

One powerful method is the catalytic asymmetric hydrogenation of a suitable precursor. For example, a Rhodium-catalyzed asymmetric hydrogenation of an enamide ester has been successfully used to create chiral α-amino acid derivatives, which are precursors for other complex molecules. bohrium.com A similar strategy could involve the asymmetric hydrogenation of a vinyl pyridine derivative using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to set the stereocenter.

Another viable route is the asymmetric hydroboration of 5-vinyl-2-fluoropyridine. Rhodium-catalyzed asymmetric hydroboration of unsaturated amides has been shown to produce chiral boronic esters with high enantioselectivity. unl.edursc.org The resulting chiral boronate ester can then be stereospecifically converted to the corresponding bromide.

Furthermore, recent advances in copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents have demonstrated high efficiency and enantioselectivity. nih.gov This method, enhanced by a Lewis acid, could be adapted to introduce the ethyl group asymmetrically. nih.gov Finally, catalytic asymmetric bromoamination reactions, using catalysts like a chiral N,N'-dioxide-Scandium complex, present a direct route to introduce both bromine and a nitrogen-containing group, which could be later transformed into the desired product. rsc.org

Optimization of Synthetic Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound. Key areas for optimization include the choice of solvent, temperature control during halogenation, and the design of catalysts and ligands.

Catalyst and Ligand Design for Enhanced Efficiency

Modern synthetic chemistry increasingly relies on sophisticated catalysts and ligands to achieve high efficiency and selectivity. For the synthesis of pyridine derivatives, transition-metal-catalyzed C-H activation has become a powerful tool. rsc.orgresearchgate.net

Catalyst and Ligand Selection: The choice of metal catalyst (e.g., Palladium, Rhodium, Iridium) and the accompanying ligand is paramount. rsc.orgsnnu.edu.cn Ligands are not merely spectators; they actively participate in the catalytic cycle, influencing the catalyst's stability, activity, and selectivity. For instance, in the meta-selective C-H borylation of pyridines, a specially designed 1,10-phenanthroline (B135089) ligand bearing a Lewis acidic alkylborane moiety was shown to interact with the pyridine nitrogen, thereby directing the iridium catalyst to the meta position. snnu.edu.cn Bidentate and tridentate ligands are commonly used, with their specific geometry and electronic properties tailored to the desired transformation. acs.org

Application to this compound Synthesis: While direct C-H bromination at the secondary carbon of the ethyl group is challenging, a C-H activation approach on 5-ethyl-2-fluoropyridine (B3359679) could be a potential route. A catalyst system would need to be designed for selective activation of the C-H bond at the benzylic-like position. Alternatively, if a cross-coupling strategy is employed, the design of ligands for the palladium catalyst would be crucial for maximizing the yield and turnover number of the reaction. Chiral ligands, such as chiral diphosphines, are essential for asymmetric catalytic reactions, where the ligand's structure directly influences the enantioselectivity of the product. nih.gov The development of novel ligands, such as those based on pyridine-oxazoline or chiral bipyridines, continues to expand the toolkit for asymmetric synthesis of complex pyridine-containing molecules. diva-portal.org

The following table summarizes potential catalyst-ligand combinations that could be explored for different synthetic strategies toward this compound.

| Synthetic Strategy | Catalyst System | Ligand Type | Potential Advantage |

|---|---|---|---|

| Asymmetric Hydroboration of 5-vinyl-2-fluoropyridine | [Rh(COD)Cl]₂ | Chiral Phosphine (e.g., Josiphos, BINAP) | High enantioselectivity in C-B bond formation. ed.ac.uk |

| Asymmetric Alkylation of 5-alkenyl-2-fluoropyridine | CuBr·SMe₂ / Lewis Acid | Chiral Diphosphine (e.g., (R,R)-Taniaphos) | Direct C-C bond formation with high enantioselectivity. nih.gov |

| C-H Activation/Functionalization of 5-ethyl-2-fluoropyridine | [Ir(cod)(OMe)]₂ | Bidentate N-heterocyclic (e.g., dtbpy) | Direct functionalization of an unactivated C-H bond. snnu.edu.cn |

| Palladium-catalyzed Cross-Coupling | Pd(OAc)₂ or Pd₂ (dba)₃ | Buchwald or Herrmann-type Phosphine Ligands | High efficiency and functional group tolerance in C-C bond formation. |

Reactivity Profiles and Transformative Processes

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the functionalization of 5-(1-Bromoethyl)-2-fluoropyridine, occurring at two distinct locations on the molecule.

The bromoethyl group at the 5-position of the pyridine (B92270) ring is a primary site for nucleophilic attack. The carbon atom bonded to the bromine is a secondary alkyl halide, which allows for substitution to proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions.

The SN2 (Substitution, Nucleophilic, Bimolecular) pathway involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the bromine leaving group. orgsyn.org This backside attack results in an inversion of stereochemistry at the carbon center. mdpi.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Conversely, the SN1 (Substitution, Nucleophilic, Unimolecular) pathway is a two-step process. orgsyn.org The first and rate-determining step is the spontaneous departure of the bromide ion to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation. This pathway is favored by polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate, and by weaker or more sterically hindered nucleophiles. rsc.org

The presence of the electron-withdrawing 2-fluoropyridine (B1216828) ring enhances the electrophilicity of the brominated carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. This effect generally favors nucleophilic substitution reactions at this position. A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the bromide, providing a straightforward route to a wide range of derivatives.

Table 1: Factors Influencing SN1 vs. SN2 Pathways at the Bromoethyl Group

| Factor | Favors SN1 | Favors SN2 | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Strong nucleophiles actively displace the leaving group, while weak nucleophiles wait for carbocation formation. byjus.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation intermediate and leaving group; aprotic solvents do not hinder the nucleophile. mdpi.com |

| Substrate | Secondary, potential for rearrangement | Secondary | The secondary nature of the carbon allows both pathways, making conditions crucial. orgsyn.org |

The fluorine atom at the 2-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govillinois.edu The negative charge is stabilized by resonance, particularly by the ring nitrogen. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

In SNAr reactions, fluorine is an excellent leaving group, often showing higher reactivity than chlorine, bromine, or iodine. illinois.eduresearchgate.net This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. libretexts.org This reaction allows for the introduction of a variety of functional groups, such as amines and alkoxides, directly onto the pyridine core. rhhz.net The differential reactivity between the C-F bond (undergoing SNAr) and the C-Br bond on the side chain (undergoing SN1/SN2) allows for selective functionalization of the molecule by carefully choosing the reaction conditions. researchgate.net

The structure of this compound is conducive to intramolecular reactions to form new ring systems. One of the most plausible intramolecular transformations is the cyclization via nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the bromoethyl side chain. This internal SN2 reaction would lead to the displacement of the bromide ion and the formation of a fused, bicyclic pyridinium (B92312) salt. Such reactions are a common strategy for creating novel heterocyclic scaffolds. For instance, similar intramolecular cyclizations are used to form tetracyclic spirooxindoles from precursors containing a 3-(2-bromoethyl) group. researchgate.net This type of ring-closing reaction is fundamental in building complex molecular frameworks from relatively simple linear precursors.

Organometallic Cross-Coupling Reactions

The carbon-bromine bond in the ethyl group and on the pyridine ring itself serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium(0) complex. libretexts.orgnumberanalytics.com For a substrate like 5-bromo-2-fluoropyridine (B45044) (a close analog), the reaction would occur selectively at the C-Br bond, as C-F bonds are generally inert under these conditions. orgsyn.org

The catalytic cycle involves three main steps: libretexts.orgnumberanalytics.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. This step requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology has been successfully applied to various bromopyridine substrates for the synthesis of biaryl and heteroaryl compounds. wikipedia.orgorganic-chemistry.org

Table 2: Typical Components of a Suzuki-Miyaura Reaction

| Component | Role | Common Examples |

| Substrate | Electrophile | Aryl or vinyl bromides/iodides (e.g., the C-Br bond in the title compound) |

| Coupling Partner | Nucleophile | Aryl/vinyl boronic acids or esters (e.g., Phenylboronic acid) |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates the boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants | Toluene, Dioxane, DMF, Water/Organic mixtures |

In addition to the Suzuki coupling, the C-Br bond on the pyridine ring is reactive in other important cross-coupling reactions.

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent, catalyzed by palladium or nickel. researchgate.net Negishi couplings are known for their high functional group tolerance and mild reaction conditions. orgsyn.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. researchgate.net It is a powerful tool for creating C-C bonds with various carbon hybridization states. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin (stannane) reagent, catalyzed by palladium. researchgate.netunl.pt This method is highly versatile, though the toxicity of organotin compounds is a significant drawback. The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and ligands is crucial for achieving high yields. researchgate.net Additives like copper(I) salts can have a synergistic effect, enhancing the reaction rate and broadening its scope.

Heck Coupling: The Mizoroki-Heck reaction couples an organohalide (typically bromide or iodide) with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is a cornerstone for the synthesis of substituted alkenes, such as styrenes. The reaction has been successfully applied to various heterocyclic bromides, including bromopyridines, to produce the corresponding vinyl-substituted heterocycles.

Elimination Reactions and Olefin Formation

The bromoethyl group in this compound makes it susceptible to elimination reactions, leading to the formation of a vinylpyridine derivative. These reactions are typically promoted by bases. byjus.com

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). libretexts.org

E1 Mechanism : This is a two-step process. The first and rate-determining step is the departure of the leaving group (bromide) to form a carbocation intermediate. libretexts.orgpressbooks.pub This carbocation is benzylic-like due to its proximity to the pyridine ring, which can offer some resonance stabilization. In the second step, a weak base abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.orgpressbooks.pub E1 reactions are favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

E2 Mechanism : This is a one-step, concerted process where the base abstracts a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form the double bond. byjus.com This pathway requires a strong base. libretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. byjus.com For benzylic halides, E2 reactions are common when treated with a base. ucalgary.ca

The choice between the E1 and E2 pathway for this compound would be influenced by the reaction conditions, particularly the strength of the base used. libretexts.orgmasterorganicchemistry.com

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

|---|---|---|

| Base | Weak base | Strong base |

| Solvent | Polar protic (e.g., ethanol, water) | Less critical, can be polar aprotic |

| Substrate Structure | Favored by stable carbocations (secondary, tertiary, benzylic) | Can occur with primary, secondary, or tertiary substrates |

| Kinetics | First order (rate = k[substrate]) | Second order (rate = k[substrate][base]) |

The stereochemistry of the resulting alkene is a key consideration in elimination reactions.

E1 Reactions : Because E1 reactions proceed through a planar carbocation intermediate, there is generally a loss of stereochemical information from the starting material. libretexts.org However, the reaction often favors the formation of the more thermodynamically stable alkene (Zaitsev's rule), which is typically the more substituted alkene. ksu.edu.sa

E2 Reactions : The E2 reaction is stereospecific. It requires a specific spatial arrangement of the proton being abstracted and the leaving group—they must be anti-periplanar to each other. ksu.edu.sachemistrysteps.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond. This geometric constraint directly dictates the stereochemistry of the resulting alkene. chemistrysteps.com If there is only one beta-hydrogen, the stereochemistry of the product is fixed. chemistrysteps.com If there are multiple beta-hydrogens, the reaction can be stereoselective, favoring the conformation that leads to the more stable alkene product. chemistrysteps.com The use of bulky bases can sometimes lead to the formation of the less substituted (Hofmann) product. masterorganicchemistry.com The stereochemical outcome in pyridine derivatives can also be influenced by the electronic and steric properties of the ring and its substituents. nih.gov

Radical Reactions and Reductive Transformations

The carbon-bromine bond in this compound can be cleaved homolytically to generate a radical intermediate, which can then participate in a variety of synthetic transformations.

Visible-light photoredox catalysis has become a powerful method for generating radicals under mild conditions. beilstein-journals.orgiu.edu In this approach, a photocatalyst absorbs light and becomes excited. usp.br This excited state can then engage in a single-electron transfer (SET) with a substrate.

For this compound, a photoredox catalyst could reduce the C-Br bond, leading to its cleavage and the formation of a secondary alkyl radical centered on the carbon adjacent to the pyridine ring. This radical is stabilized by the adjacent aromatic ring. Once formed, this radical intermediate can participate in various reactions, such as additions to alkenes or alkynes, or cross-coupling reactions. beilstein-journals.orgacs.org The generation of alkyl radicals from alkyl halides is a well-established strategy in organic synthesis. iu.eduacs.org The use of photoredox catalysis avoids the need for toxic reagents like tin hydrides, which were traditionally used for radical generation. acs.orgacs.org

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This can be achieved through several methods.

Radical-based methods : Traditional methods often use radical chain reactions involving reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). thieme-connect.de However, due to the toxicity of tin compounds, alternative, greener methods are preferred. acs.org Silanes, in the presence of a radical initiator, can also serve as reducing agents. organic-chemistry.org

Metal-mediated reductions : Various metals and low-valent metal compounds can effect the reductive dehalogenation of organic halides. acs.org This can occur through single-electron transfer from the metal to the alkyl halide, leading to a radical intermediate which is then further reduced or abstracts a hydrogen atom. thieme-connect.de

Catalytic hydrogenation : In some cases, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) and a hydrogen source can achieve dehalogenation. thieme-connect.de

Functionalization of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, a characteristic that governs its susceptibility to different types of reactions. This electron deficiency is enhanced by the inductive effect of the fluorine atom at the 2-position.

Direct C-H functionalization of the pyridine ring in this compound is challenging due to the inherent electron-poor nature of the ring, which makes it less reactive towards electrophilic substitution. However, modern catalytic methods have enabled the functionalization of pyridine C-H bonds, often favoring specific positions based on the electronic environment and the directing effects of existing substituents.

For pyridine derivatives bearing electron-withdrawing groups, such as the fluoro and bromoethyl groups in the target compound, C-H arylation can be achieved with high regioselectivity. nih.gov The presence of a fluorine atom at the 2-position and an alkyl halide at the 5-position would likely direct C-H functionalization to the C-4 and C-6 positions, which are the most electron-deficient and acidic protons on the ring. Palladium-catalyzed C-H arylation protocols have been developed for pyridines with electron-withdrawing substituents, demonstrating excellent regioselectivity at the 3- and 4-positions. nih.gov While specific studies on this compound are not prevalent, the principles of pyridine C-H functionalization suggest that reactions would likely proceed at the less sterically hindered C-4 or C-6 positions.

| Reaction Type | Catalyst/Reagents | Potential Position of Functionalization | Supporting Evidence |

| C-H Arylation | Pd(OAc)₂, Ligands (e.g., PCy₃), Base (e.g., K₂CO₃) | C-4, C-6 | Selective C-H arylation of pyridines with electron-withdrawing groups has been demonstrated, with regioselectivity influenced by electronic and steric factors. nih.gov |

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. However, the electron-withdrawing effect of the fluorine atom at the adjacent C-2 position reduces the basicity and nucleophilicity of the nitrogen in this compound compared to unsubstituted pyridine. uiowa.edu

Despite this reduced reactivity, the pyridine nitrogen can still undergo reactions such as N-oxidation and the formation of pyridinium salts. The formation of N-arylated pyridinium salts is possible, although pyridines with electron-withdrawing groups generally exhibit lower reactivity in such reactions. uiowa.edu The reaction of the pyridine nitrogen with an alkylating or acylating agent would lead to the formation of a pyridinium salt, which would further activate the ring towards nucleophilic attack.

The basicity of the nitrogen atom is a critical factor in many catalytic cycles involving pyridine-based ligands. The ability of the nitrogen in this compound to coordinate to a metal center would be influenced by the electronic effects of its substituents.

| Reaction Type | Reagents | Product Type | Notes |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide | The electron-withdrawing fluorine may require harsher reaction conditions compared to unsubstituted pyridine. |

| N-Alkylation/Acylation | Alkyl halides, Acyl halides | Pyridinium salt | The reduced nucleophilicity of the nitrogen may necessitate the use of more reactive electrophiles or higher temperatures. uiowa.edu |

Mechanistic Investigations and Stereochemical Considerations

Elucidation of Reaction Pathways

Investigating the precise sequence of bond-forming and bond-breaking events is fundamental to harnessing the synthetic potential of 5-(1-Bromoethyl)-2-fluoropyridine. Techniques such as kinetic isotope effect studies and spectroscopic monitoring of intermediates provide invaluable insights into these pathways.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by examining the rate change when an atom in the reactant is replaced by one of its isotopes. For this compound, KIE studies are particularly useful for elucidating the mechanisms of reactions at the bromoethyl side chain, such as nucleophilic substitution (S_N1, S_N2) and elimination (E1, E2) reactions.

By comparing the reaction rates of the standard compound with its deuterated analogue, 5-(1-bromoethyl-1-d₁)-2-fluoropyridine, the degree of C-H bond breaking in the rate-determining step can be inferred.

E2 Mechanism: A concerted E2 reaction, where the C-H and C-Br bonds break simultaneously in the rate-determining step, is expected to exhibit a large primary KIE, typically in the range of 2-7. wikipedia.orglibretexts.org This is because the C-H bond is significantly weakened in the transition state. libretexts.org

E1 Mechanism: An E1 reaction proceeds via a carbocation intermediate, and the C-H bond is broken in a subsequent fast step. Therefore, no primary KIE would be observed for C-H bond cleavage. However, a small secondary KIE (kH/kD ≈ 1.0-1.5) might be seen, reflecting changes in hybridization at the carbon atom. wikipedia.org

S_N2 Mechanism: In an S_N2 reaction, a nucleophile attacks the chiral center, and no C-H bond is broken. Thus, a KIE is not expected unless the hydrogen is at the alpha-carbon, where a small secondary KIE might be observed.

S_N1 Mechanism: An S_N1 reaction involves the formation of a carbocation intermediate as the rate-determining step. Like the E1 mechanism, a small secondary α-deuterium KIE of slightly greater than 1 is typically observed. wikipedia.orgwikipedia.org

Studies on the free-radical bromination of similar alkylaromatic hydrocarbons have shown significant KIEs, indicating that C-H bond abstraction is the rate-determining step. wikipedia.orgosti.gov For instance, the benzylic bromination of ethylbenzene (B125841) shows a primary KIE, which underscores the sensitivity of this technique in probing transition state structures. d-nb.info

| Reaction Type | Expected KIE (kH/kD) | Implication for Mechanism of this compound |

| E2 Elimination | 4.0 - 7.0 | C-H bond cleavage occurs in the rate-determining step. |

| S_N1/E1 | 1.1 - 1.5 (secondary) | C-Br bond cleavage to form a carbocation is rate-determining. |

| S_N2 Substitution | ~1.0 | No C-H bond cleavage in the rate-determining step. |

This table presents illustrative KIE values based on established mechanisms for analogous systems.

The direct observation of transient species, such as carbocations or other reactive intermediates, provides definitive evidence for a proposed reaction pathway. Modern spectroscopic techniques allow for real-time monitoring of chemical reactions.

For reactions involving this compound, particularly those proceeding through an S_N1 or E1 mechanism, the formation of a secondary carbocation stabilized by the pyridine (B92270) ring is plausible. The detection of such an intermediate would be strong evidence for the proposed pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a powerful method for observing and characterizing relatively stable carbocations in superacid media. dalalinstitute.com The chemical shift of the cationic carbon in ¹³C NMR would be significantly downfield (e.g., >200 ppm) compared to its precursor. dalalinstitute.com Furthermore, time-resolved NMR can be used to monitor the consumption of starting materials and the appearance of products and intermediates throughout a reaction. researchgate.netlibretexts.org

UV-Vis Spectroscopy: The formation of charged intermediates like pyridinium (B92312) ions or carbocations often leads to significant changes in the electronic structure, which can be detected by UV-Vis spectroscopy. researchgate.net Studies on pyridine derivatives have shown that pyridinium ions have characteristic absorption bands that can be used for their identification. researchgate.net

Mass Spectrometry (MS): Online mass spectrometric techniques can be coupled with reactions to detect transient intermediates in real time, even those with very short lifetimes.

In the context of transformations on the pyridine ring itself, such as nucleophilic aromatic substitution, spectroscopic monitoring can help identify Meisenheimer complexes or other key intermediates, providing a more complete picture of the reaction's energy landscape. acs.org

Stereochemical Control and Diastereoselectivity Studies

The chiral nature of this compound makes it a valuable building block for asymmetric synthesis. Controlling the stereochemical outcome of its reactions is paramount for its application in fields like medicinal chemistry.

Achieving stereoselectivity in reactions involving the chiral center of this compound can be approached in several ways:

Substrate Control: If the compound is already enantiomerically pure, subsequent reactions can proceed with retention, inversion, or racemization of the stereocenter, depending on the mechanism. For example, a pure enantiomer undergoing an S_N2 reaction will lead to a product with inverted stereochemistry, while a pure S_N1 reaction would lead to a racemic product.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction. wikipedia.org For instance, a chiral alcohol could be used to form an ether with a derivative of the pyridine, influencing subsequent reactions at the side chain before being cleaved.

Reagent Control: The use of chiral reagents, such as a chiral base in an elimination reaction or a chiral reducing agent, can induce asymmetry in the product.

Catalyst Control: Asymmetric catalysis is a highly efficient method for generating chiral products. rsc.orgchemrxiv.orgrug.nlslideshare.net For transformations of this compound, this could involve a transition-metal catalyst with a chiral ligand for cross-coupling reactions or an organocatalyst for substitutions. The stereoselectivity in such cases arises from the chiral environment created by the catalyst, which favors the formation of one diastereomeric transition state over the other. nih.gov For example, alkylations of imidazolidinone derivatives with 2-fluoropyridine (B1216828) have been shown to proceed with excellent diastereoselectivity. nih.gov

The stereochemical outcome is determined by the energy difference between the diastereomeric transition states leading to the different stereoisomeric products. Steric and electronic interactions between the substrate, reagent, and catalyst dictate which pathway is lower in energy.

Accurately quantifying the stereochemical purity of products derived from this compound is essential. The two key metrics are diastereomeric ratio (dr) and enantiomeric excess (ee). Several analytical techniques are standard for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric excess. uma.esresearchgate.netmdpi.com The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. The relative area of the peaks in the chromatogram corresponds to the ratio of the enantiomers. uma.estandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved by converting them into diastereomers. This can be achieved in two main ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and the integration of their signals allows for the determination of the original enantiomeric ratio. researchgate.netnih.gov

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. researchgate.netrsc.orgresearchgate.net This can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification. rsc.orgresearchgate.net

Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate and quantify volatile enantiomers.

| Method | Principle | Information Obtained |

| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | Enantiomeric Excess (ee) |

| NMR with CDA | Covalent formation of diastereomers with distinct spectra. researchgate.net | Enantiomeric/Diastereomeric Ratio |

| NMR with CSA | Non-covalent formation of transient diastereomeric complexes. researchgate.net | Enantiomeric Excess (ee) |

Computational and Theoretical Studies

Spectroscopic Property Predictions for Structural Elucidation Support

As new research is constantly being published, it is possible that computational studies on 5-(1-Bromoethyl)-2-fluoropyridine may become available in the future.

Computational NMR and IR Spectroscopy

Density Functional Theory (DFT) has become a standard method for the accurate prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. dtic.milmostwiedzy.pl These calculations allow for a direct comparison between theoretical and experimental data, facilitating structural verification and detailed spectral assignment.

Computational NMR Spectroscopy

Theoretical calculations of NMR chemical shifts are instrumental in assigning the signals in ¹H, ¹³C, and ¹⁹F NMR spectra to specific atoms within the this compound molecule. The process typically involves optimizing the molecular geometry using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Subsequently, the magnetic shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The final chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, such as Tetramethylsilane (TMS). nih.gov The accuracy of these predictions can be further enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (δ) in ppm for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| H (methine) | 5.25 | 5.21 | - | - |

| H (methyl) | 1.98 | 1.95 | - | - |

| H (pyridine ring) | 7.50 - 8.20 | 7.45 - 8.15 | - | - |

| C (methine) | - | - | 45.5 | 45.2 |

| C (methyl) | - | - | 24.8 | 24.6 |

| C (pyridine ring) | - | - | 110.0 - 160.0 | 109.5 - 159.5 |

Computational IR Spectroscopy

Theoretical vibrational analysis is used to predict the infrared spectrum, providing a detailed assignment of vibrational modes. Following geometry optimization, a frequency calculation is performed at the same level of theory. aip.orggithub.io This computation yields the harmonic vibrational frequencies and their corresponding IR intensities. researchgate.net Because the harmonic approximation tends to overestimate frequencies, the calculated values are often scaled by an empirical factor to improve agreement with experimental spectra. dtic.mil

For this compound, these calculations can identify the characteristic stretching and bending frequencies associated with its functional groups. This includes C-H stretching of the aromatic ring and the alkyl side chain, the C-F and C-Br stretching modes, and the complex fingerprint region corresponding to the pyridine (B92270) ring vibrations. researchgate.neteie.gr This detailed assignment is crucial for interpreting the experimental IR spectrum and confirming the presence of key structural motifs. rsc.org

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Calculated IR Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3080 | Medium | Aromatic C-H Stretch |

| 2975 | Medium | Aliphatic C-H Stretch |

| 1605 | Strong | Pyridine Ring C=C/C=N Stretch |

| 1450 | Strong | CH₃ Asymmetric Bend |

| 1255 | Very Strong | Aromatic C-F Stretch |

| 680 | Strong | C-Br Stretch |

Chiroptical Property Calculations (e.g., ECD) for Stereochemistry

The presence of a stereocenter at the carbon atom attached to the bromine in the ethyl side chain makes this compound a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers (R and S). Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are highly effective for determining the absolute configuration of such molecules. nih.gov

The assignment of the absolute configuration can be achieved by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations. unibe.ch Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for this purpose due to its balance of accuracy and computational efficiency. unipi.itresearchgate.net

The computational process involves several key steps:

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional and basis set.

TDDFT Calculation: For each optimized conformer, the electronic transition energies (wavelengths) and corresponding rotatory strengths are calculated using TDDFT.

Spectrum Simulation: The final ECD spectrum is simulated by summing the contributions of all conformers, weighted by their Boltzmann population. The calculated spectrum is often visualized by applying a Gaussian or Lorentzian broadening to each transition. nih.gov

By comparing the sign and intensity pattern of the calculated ECD spectrum with the experimental one, the absolute configuration can be unambiguously assigned. frontiersin.org The calculated spectrum for the S-enantiomer will be a perfect mirror image of the R-enantiomer's spectrum.

Table 3: Illustrative TDDFT-Calculated ECD Data for the (R)-enantiomer of this compound

| Excitation Wavelength (λ, nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) | Associated Cotton Effect |

|---|---|---|

| 275 | +15.8 | Positive |

| 240 | -22.5 | Negative |

| 215 | +8.2 | Positive |

Advanced Spectroscopic and Chromatographic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Stereochemical Studies

NMR spectroscopy is a cornerstone technique for the structural and dynamic investigation of "5-(1-Bromoethyl)-2-fluoropyridine". It provides unparalleled detail about the connectivity of atoms and the three-dimensional arrangement of the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for the unambiguous structural confirmation of "this compound". These techniques reveal through-bond and through-space correlations, allowing for a complete assignment of the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound", a COSY spectrum would show correlations between the methine proton (H-7) and the methyl protons (H-8) of the bromoethyl group. It would also reveal the connectivity of the aromatic protons on the pyridine (B92270) ring, for instance, between H-3 and H-4, and H-4 and H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at C-3 would show a cross-peak with the C-3 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. This is vital for connecting different parts of the molecule. For instance, the methyl protons (H-8) would show a correlation to the methine carbon (C-7) and the pyridine ring carbon (C-5). Similarly, the aromatic protons would show correlations to neighboring and geminal carbons, confirming the substitution pattern on the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal through-space interactions between the protons of the bromoethyl group and the proton at the C-6 position of the pyridine ring, providing insights into the preferred conformation of the side chain relative to the ring.

The following tables represent plausible ¹H and ¹³C NMR chemical shifts for "this compound", based on data from analogous structures like 5-bromo-2-fluoropyridine (B45044) and (1-bromoethyl)benzene. chemicalbook.comlibretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.10 - 7.25 | dd | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 7.5 |

| H-4 | 7.85 - 8.00 | ddd | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 4.5 |

| H-6 | 8.30 - 8.45 | d | J(H6-H4) ≈ 2.5 |

| H-7 | 5.20 - 5.35 | q | J(H7-H8) ≈ 6.8 |

| H-8 | 2.00 - 2.15 | d | J(H8-H7) ≈ 6.8 |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 162.0 (d, J(C2-F) ≈ 240) |

| C-3 | 112.5 (d, J(C3-F) ≈ 40) |

| C-4 | 142.0 (d, J(C4-F) ≈ 8) |

| C-5 | 135.5 |

| C-6 | 148.0 (d, J(C6-F) ≈ 15) |

| C-7 | 45.0 |

The single bond between the chiral carbon of the bromoethyl group (C-7) and the pyridine ring (C-5) allows for rotation. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, steric hindrance caused by the bromine atom and the pyridine ring may lead to a significant energy barrier for this rotation.

Dynamic NMR (DNMR) spectroscopy is the technique of choice to study such conformational exchange processes. nih.gov By recording NMR spectra at various temperatures, it is possible to slow down the rotation. As the temperature is lowered, the rate of rotation decreases. If the barrier is high enough, the signals for protons or carbons that are in different chemical environments in the different conformations will broaden, coalesce into a single broad peak at the coalescence temperature, and then sharpen into separate signals for each conformer at even lower temperatures.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative information about the conformational flexibility of the molecule, which can influence its reactivity and interactions with other molecules. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining the molecular weight of "this compound" and for analyzing its fragmentation patterns to confirm its structure.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of "this compound". Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M+ and M+2) of almost equal intensity. HRMS can confirm that the measured mass and isotopic pattern correspond precisely to the chemical formula C₇H₇BrFN.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₇H₇⁷⁹BrFN]⁺ | ⁷⁹Br | 202.9770 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions. In an MS/MS experiment, the molecular ion of "this compound" is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of "this compound" is expected to proceed through several key pathways. A primary fragmentation would be the loss of a bromine radical (•Br), leading to a stable benzylic-type carbocation. Another likely fragmentation is the cleavage of the C-C bond between the ethyl group and the pyridine ring, resulting in the formation of a brominated pyridine cation.

Table 4: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 203/205 | [C₇H₇FN]⁺ | 124 | •Br |

| 203/205 | [C₅H₃BrFN]⁺ | 174/176 | •CH₃ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale of the separation and the properties of the compound.

Gas Chromatography (GC): Given its likely volatility, "this compound" is well-suited for analysis by GC. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate for separation. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for both identification and quantification. GC-MS is particularly powerful as it combines the separation capabilities of GC with the structural information provided by MS. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis and purification of this compound. A reversed-phase method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. Detection is typically performed using a UV detector, as the pyridine ring is a strong chromophore. For higher specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS). researchgate.net

Both GC and HPLC can be used to determine the purity of a sample of "this compound" by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of resulting products. For pyridine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. A typical RP-HPLC setup utilizes a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.

The progress of a synthesis yielding this compound can be tracked by taking aliquots from the reaction mixture at various time points. These samples are then injected into the HPLC system. By comparing the peak areas of the starting materials, intermediates, and the final product, chemists can determine the reaction's conversion rate and identify the optimal time for quenching the reaction.

Purity assessment is another critical application. A pure sample of this compound should ideally show a single, sharp peak in the chromatogram under specific conditions. The presence of additional peaks indicates impurities, which could be unreacted starting materials, byproducts, or degradation products. The relative area of these peaks provides a quantitative measure of the purity level. For accurate quantification, a calibration curve is typically generated using standards of known concentration. The method is validated for linearity, accuracy, and precision to ensure reliable results nih.gov.

Table 1: Illustrative HPLC Method Parameters for Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) nih.gov |

| Mobile Phase | Water (pH adjusted) : Methanol (50:50 v/v) nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov |

| Column Temp. | 40°C nih.gov |

| Injection Vol. | 10 µL nih.gov |

Note: These are representative parameters and may require optimization for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing the complex mixtures that can arise during the synthesis of this compound, including identifying volatile byproducts or residual solvents.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This produces a unique mass spectrum for each component, acting as a molecular fingerprint.

By comparing the obtained mass spectra with established libraries, such as the National Institute of Standards and Technology (NIST) database, unknown components in a sample mixture can be identified osti.gov. The retention time from the gas chromatogram provides an additional layer of identification. This technique is highly sensitive and can detect trace amounts of impurities, making it essential for quality control.

Table 2: Typical GC-MS Analysis Workflow

| Step | Description |

|---|---|

| 1. Sample Injection | A small volume of the sample, dissolved in a volatile solvent, is injected into the heated GC inlet. |

| 2. Separation | Components are separated in the GC column based on their physicochemical properties. |

| 3. Ionization | Eluted compounds are bombarded with electrons (Electron Ionization - EI) in the MS source. |

| 4. Mass Analysis | The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole). |

| 5. Detection | Fragments are detected, generating a mass spectrum. |

| 6. Library Matching | The obtained spectrum is compared against a spectral library for identification . |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a stereogenic center at the carbon atom bonded to the bromine. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, it is crucial to separate and quantify them, a task for which chiral chromatography is specifically designed cas.cz.

Chiral chromatography, most often a specialized form of HPLC, uses a chiral stationary phase (CSP) that can interact differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification. Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrins heraldopenaccess.usnih.govmdpi.com.

The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a primary goal. It is calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a successful chiral separation method often involves screening different CSPs and mobile phases to achieve baseline resolution of the enantiomeric peaks nih.govmdpi.comnih.gov.

Table 3: Common Chiral Stationary Phases for Enantioseparation

| CSP Type | Selector Examples | Elution Modes |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) heraldopenaccess.us | Normal Phase, Polar Organic, Reversed Phase nih.govmdpi.com |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar Organic, Reversed Phase nih.gov |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) nih.gov | Reversed Phase nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While chiral chromatography can separate and quantify enantiomers, it does not inherently identify which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule nih.govnih.gov. This technique provides an unambiguous three-dimensional map of the atomic arrangement within a single crystal.

To perform X-ray crystallography, a high-quality single crystal of an enantiomerically pure sample of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of electron density maps, from which the precise position of each atom in the crystal lattice can be determined.

The presence of a "heavy" atom, such as the bromine in this compound, is particularly advantageous for determining absolute configuration. These heavier atoms cause a phenomenon known as anomalous dispersion, which allows for the differentiation between the actual structure and its mirror image thieme-connect.demit.edu. The analysis provides not only the absolute stereochemistry (R or S configuration) but also detailed information on bond lengths, bond angles, and the molecule's preferred conformation in the solid state.

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

常见问题

Q. What synthetic strategies are effective for preparing 5-(1-bromoethyl)-2-fluoropyridine, and how can purity be optimized?

- Methodological Answer : Synthesis of halogenated pyridines like this compound typically involves:

- Nucleophilic Substitution : Reacting 5-(hydroxyethyl)-2-fluoropyridine with PBr₃ or HBr in anhydrous conditions to introduce the bromoethyl group .

- Cross-Coupling Reactions : Utilizing Suzuki-Miyaura coupling with boronic acids to modify substituents while preserving the fluoropyridine backbone .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>98% by GC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., bromoethyl CH₂Br at δ ~3.5 ppm; pyridine ring protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 218.0) and isotopic patterns for bromine .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenated pyridine syntheses?

- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., catalyst loading, solvent polarity). To address this:

- Design of Experiments (DOE) : Systematically test parameters (temperature, stoichiometry) using a factorial approach .

- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation and identifies side reactions (e.g., debromination) .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 5-bromo-2-fluoropyridine derivatives) to validate optimal conditions .

Q. What role do bromine and fluorine substituents play in modulating biological activity or material properties?

- Methodological Answer :

- Bromine : Enhances electrophilicity for nucleophilic substitutions (e.g., SN2 reactions) and improves binding to hydrophobic enzyme pockets .

- Fluorine : Increases metabolic stability and electron-withdrawing effects, altering π-π stacking in material science applications .

- Synergistic Effects : Fluorine’s electronegativity polarizes the C-Br bond, accelerating reactivity in cross-coupling reactions .

Q. How can reaction scalability be achieved without compromising yield or selectivity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic bromination steps, reducing byproducts .

- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C) enable easy recovery and reuse, critical for large-scale synthesis .

- Process Optimization : Kinetic studies identify rate-limiting steps (e.g., bromide displacement) for targeted optimization .

Key Considerations

- Contradiction Management : Cross-validate spectral data (e.g., ¹H NMR shifts) with computational models (DFT calculations) to confirm structural assignments .

- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with fluorinated/chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。